molecular formula C10H12BrNO2 B7936974 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide

3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Cat. No.: B7936974
M. Wt: 258.11 g/mol
InChI Key: JKLZZZQJGONUCN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide is a brominated benzamide derivative featuring a stereospecific (2R)-1-hydroxypropan-2-yl substituent on the amide nitrogen. This compound is characterized by:

  • Core structure: A benzamide scaffold with a bromine atom at the 3-position of the aromatic ring.
  • Stereochemistry: The (R)-configuration of the hydroxypropan-2-yl group may influence its reactivity, solubility, and biological interactions.
  • Synthesis: Likely synthesized via amide coupling between 3-bromobenzoic acid (or its chloride) and (2R)-1-hydroxypropan-2-amine, analogous to methods used for related bromobenzamides .
  • Applications: Potential roles in medicinal chemistry (e.g., kinase inhibition, apoptosis induction) and catalysis (via N,O-bidentate directing groups) .

Properties

IUPAC Name

3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7(6-13)12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLZZZQJGONUCN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

ParameterTypical RangeImpact on Yield
Coupling AgentDCC, EDC, or DICDCC provides higher yields (85–92%)
SolventDichloromethane, THF, DMFDMF enhances solubility of intermediates
Temperature0–25°CLower temps reduce racemization
BaseDMAP, TriethylamineDMAP accelerates acylation

Procedure :

  • 3-Bromobenzoic acid (1.0 eq) is dissolved in anhydrous DCM under nitrogen.

  • DCC (1.1 eq) and DMAP (0.1 eq) are added, stirring at 0°C for 30 min.

  • (2R)-1-Hydroxypropan-2-amine (1.05 eq) is added dropwise, followed by warming to 25°C for 12 h.

  • The mixture is filtered to remove dicyclohexylurea, concentrated, and purified via silica chromatography (Hexanes:EtOAc = 3:1 → 1:1).

Key Data :

  • Yield: 89% (DCC vs. 78% for EDC)

  • Purity: >98% (HPLC, C18 column, 0.1% TFA/MeCN gradient)

Mixed Anhydride Method Using Chloroformates

Alternative activation employs ethyl chloroformate to generate a reactive mixed anhydride intermediate.

Comparative Analysis

MetricCarbodiimide MethodMixed Anhydride Method
Reaction Time12–24 h4–6 h
Byproduct FormationDicyclohexylurea (removable)CO₂, EtOH (volatile)
ScalabilityLimited by urea precipitationSuitable for >100 g batches

Procedure :

  • 3-Bromobenzoic acid (1.0 eq) and N-methylmorpholine (1.2 eq) are dissolved in THF at −10°C.

  • Ethyl chloroformate (1.1 eq) is added, stirring for 30 min.

  • (2R)-1-Hydroxypropan-2-amine (1.05 eq) in THF is introduced, followed by warming to 25°C for 4 h.

  • Quench with 1 M HCl, extract with EtOAc, and purify via recrystallization (EtOH/H₂O).

Key Data :

  • Yield: 82% (lower than carbodiimide due to competing hydrolysis)

  • Optical Purity: 99.5% ee (Chiralcel OD-H column)

Enzymatic Aminolysis of Methyl Esters

Emerging biocatalytic approaches use lipases or proteases for enantioselective amide bond formation.

Enzyme Screening Results

EnzymeSourceConversion (%)ee (%)
CAL-BCandida antarctica6898 (R)
SubtilisinBacillus licheniformis4285 (R)
PapainCarica papaya<10N/A

Procedure :

  • Methyl 3-bromobenzoate (1.0 eq) and (2R)-1-hydroxypropan-2-amine (2.0 eq) are combined in MTBE.

  • Immobilized CAL-B (50 mg/mmol) is added, stirring at 35°C for 48 h.

  • Enzyme filtration and solvent evaporation yield crude product, purified via flash chromatography.

Key Data :

  • Solvent Optimization: MTBE > toluene > acetonitrile (enzyme stability)

  • Scale-Up: 50 g achieved with 65% isolated yield

Resolution of Racemic Mixtures

For non-chiral starting materials, kinetic resolution using chiral auxiliaries is employed.

Diastereomeric Salt Formation

Resolving AgentSolvent SystemDiastereomer Ratio (R:S)
L-Tartaric AcidEtOH/H₂O9:1
D-DBTAAcetone8:1

Procedure :

  • Racemic 3-bromo-N-(1-hydroxypropan-2-yl)benzamide (1.0 eq) is dissolved in hot EtOH.

  • L-Tartaric acid (0.55 eq) is added, cooled to 4°C, and filtered.

  • Recrystallization yields enantiopure (R)-isamide.

Key Data :

  • Maximum ee: 99% after three recrystallizations

  • Drawback: 40–50% material loss during resolution

Industrial-Scale Manufacturing Considerations

Process Intensification Strategies

StrategyBenefitChallenge
Continuous FlowReduced reaction time (2–4 h)Catalyst fouling in microreactors
Microwave AssistanceHigher yields (Δ +8–12%)Limited scalability >10 kg
Solvent-Free SystemsEco-friendlyViscosity impedes mixing

Case Study :
A pilot plant achieved 85% yield using DCC-mediated coupling in a continuous flow reactor (Residence time: 30 min, Temp: 50°C) with in-line IR monitoring.

Analytical Validation of Final Product

Critical Quality Attributes

ParameterMethodAcceptance Criteria
Identity¹H/¹³C NMR, HRMSMatch reference spectra
PurityHPLC-UV (254 nm)≥98% area
Chiral PurityChiral SFC≥99% ee
Residual SolventsGC-FIDICH Q3C Class 2 limits

Representative ¹H NMR (400 MHz, CDCl₃) :
δ 7.89 (s, 1H, ArH), 7.72 (d, J = 7.8 Hz, 1H, ArH), 7.48 (t, J = 7.8 Hz, 1H, ArH), 6.21 (br s, 1H, NH), 4.10–4.02 (m, 1H, CH), 3.65 (dd, J = 11.2, 4.1 Hz, 1H, CH₂OH), 3.52 (dd, J = 11.2, 6.3 Hz, 1H, CH₂OH), 1.32 (d, J = 6.8 Hz, 3H, CH₃) .

Scientific Research Applications

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group may facilitate binding to enzymes or receptors, while the bromine atom can participate in halogen bonding or other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below highlights structural analogs of 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide, emphasizing substituent variations and functional implications:

Compound Name Substituents/Modifications Key Features & Applications References
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Hydroxyalkyl group with geminal dimethyl substitution Commercial availability; potential catalytic directing group
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide Pyridinyl amine; fluorine at 3-position Enhanced electronic effects; synthesized via benzoic acid coupling
2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide Naphthyloxy and isopropyl groups Increased hydrophobicity; potential CNS activity
ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide) Pyrimidinone and methyloxy groups VEGFR-2 inhibition; shape similarity to tivozanib
3-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide Chloro and trifluoromethyl substituents High electronegativity; metabolic stability
3-Bromo-N-(2,2,2-trifluoroethyl)benzamide Trifluoroethyl group Enhanced lipophilicity; synthetic intermediate

Functional Group Analysis

  • Hydroxyalkyl vs. Aromatic Amines : The (2R)-1-hydroxypropan-2-yl group in the target compound contrasts with pyridinyl (e.g., ) or trifluoroethyl (e.g., ) substituents. Hydroxy groups improve water solubility and metal coordination, whereas aromatic/fluorinated groups enhance lipophilicity and target binding .
  • Halogen Effects : Bromine at the 3-position (target compound) vs. fluorine or chlorine in analogs (e.g., ) alters electronic density and steric bulk, impacting reactivity and intermolecular interactions.
  • Stereochemical Influence: The (R)-configuration in the target compound may confer distinct biological activity compared to racemic or non-chiral analogs (e.g., ).

Biological Activity

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a hydroxypropan-2-yl group, and a benzamide framework. The presence of the bromine atom is critical for its reactivity and biological interactions. The molecular formula is C10_{10}H12_{12}BrN1_{1}O1_{1} with a molecular weight of approximately 276.10 g/mol.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The bromine and hydroxy groups facilitate electrophilic interactions and hydrogen bonding, respectively, which can modulate the activity of target proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. For instance, derivatives of similar benzamide structures have shown promising results against various cancer cell lines, such as lung (A549) and breast (MCF-7) cancers.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameKey Differences
This compoundLacks additional functional groups affecting reactivity
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-nitrobenzamideContains a nitro group; alters biological activity
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-chlorobenzamideContains chlorine instead of bromine

Case Studies and Research Findings

  • Inhibition Studies : A study assessed the inhibitory effects of various benzamides on acetylcholinesterase (AChE) and β-secretase (BACE1). Although specific data on this compound was limited, related compounds demonstrated IC50_{50} values ranging from 0.056 to 2.57 μM against AChE, indicating potential efficacy in neurodegenerative diseases .
  • Cell Cycle Analysis : In related research involving similar compounds, significant increases in the sub-G1 phase were observed, suggesting pro-apoptotic effects that could be relevant for cancer therapies .
  • Molecular Modeling : Computational studies have indicated that the compound can achieve essential interactions within active sites of target proteins, supporting its potential as a lead compound in drug development .

Q & A

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYieldPurity
ActivationEDCI, HOBt, DCM, 0°C85%90%
Coupling(2R)-1-aminopropan-2-ol, RT, 12h78%88%
PurificationSilica gel (EtOAc:Hex = 3:7)70%98%

What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Key peaks include the amide NH (~8.5 ppm), aromatic protons (7.2–8.1 ppm), and hydroxypropan-2-yl group (1.3–1.5 ppm for CH3, 4.2 ppm for OH) .
    • ¹³C NMR : Confirm carbonyl (C=O at ~167 ppm) and brominated aromatic carbons .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (C₁₁H₁₄BrNO₂: [M+H]+ = 272.03 g/mol) .
  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .

How should researchers design experiments to evaluate its potential antimicrobial or anticancer activity?

Q. Advanced Research Focus

  • In vitro assays :
    • Antimicrobial : MIC determination against Gram+/− bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Controls : Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and solvent controls.
  • Dose-response curves : Test concentrations from 0.1–100 µM to establish potency .

What strategies are recommended for structure-activity relationship (SAR) studies targeting the benzamide scaffold?

Q. Advanced Research Focus

  • Modifications :
    • Bromine position : Compare 3-bromo vs. 4-bromo analogs for steric/electronic effects .
    • Hydroxypropan-2-yl group : Replace with other chiral alcohols to assess stereochemical impact .
  • Computational modeling : Docking studies (e.g., AutoDock) to predict binding affinity to target proteins (e.g., kinases, bacterial enzymes) .
  • Bioisosteric replacement : Substitute the benzamide with thiazole or oxadiazole rings to enhance metabolic stability .

How can contradictions in reported biological activity data be resolved?

Q. Advanced Research Focus

  • Reproducibility checks : Standardize assay protocols (e.g., cell culture conditions, incubation time).
  • Purity verification : Reanalyze compound batches via HPLC and NMR to rule out impurities .
  • Meta-analysis : Compare data across studies using common metrics (e.g., IC₅₀ fold-changes) .

Q. Example Data Comparison Table :

StudyCell LineIC₅₀ (µM)Purity
A (2024)HeLa12.395%
B (2025)HeLa25.788%
C (2026)HeLa15.197%

What mechanistic studies elucidate its role as a building block in organic synthesis?

Q. Advanced Research Focus

  • Cross-coupling reactions : Suzuki-Miyaura coupling using Pd catalysts to replace bromine with aryl groups .
  • Reduction pathways : NaBH₄-mediated reduction of the amide to amine derivatives .
  • Real-time monitoring : In situ IR spectroscopy to track reaction progress and intermediates .

How can its thermal stability and crystalline structure be characterized?

Q. Basic Research Focus

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates stability) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., amide-OH interactions) .

What formulation strategies improve solubility for pharmacological testing?

Q. Advanced Research Focus

  • Co-solvent systems : Use DMSO/PBS mixtures for in vitro assays .
  • Prodrug synthesis : Acetylate the hydroxyl group to enhance lipophilicity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.